![molecular formula C11H11ClN2S B147709 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 137438-23-4](/img/structure/B147709.png)

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Overview

Description

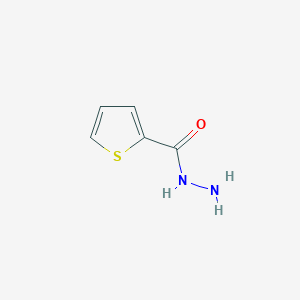

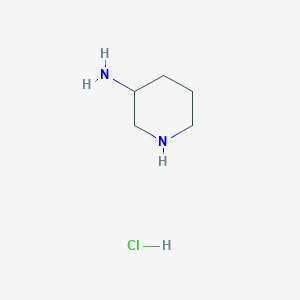

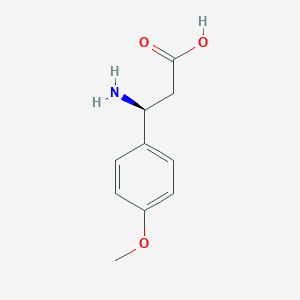

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structure has been characterized, revealing significant insights into its physical properties. X-ray characterization showed that it crystallizes in the monoclinic space group, with specific dimensions and angles, further stabilized by various intermolecular interactions (Ziaulla et al., 2012).

Antimicrobial Applications

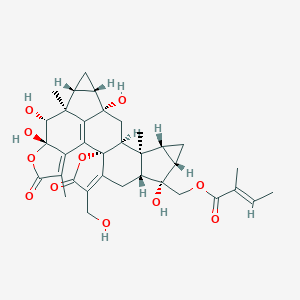

Research into tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including 4-Chloro-7-methyl variant, has demonstrated potential antimicrobial properties. Preliminary testing showed significant activity against Candida albicans and Staphylococcus aureus, suggesting its potential as an antimicrobial agent (Soliman et al., 2009).

Chemical Synthesis and Modification

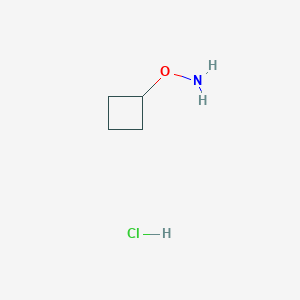

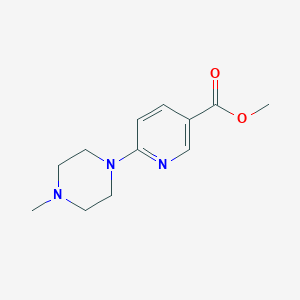

The compound has been a subject of various chemical synthesis studies, focusing on creating derivatives with potential biological activities. These studies involve various reactions under conditions like microwave irradiation, providing insights into efficient synthesis methods and derivative properties (Abdalha et al., 2011).

Electronic Properties and Reactivity

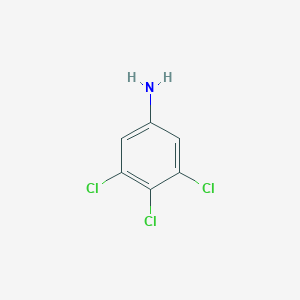

Studies on tetrahydrobenzothienopyrimidine derivatives, including the 4-Chloro-7-methyl variant, have explored their electronic aspects. These investigations delve into the compound's π-electron delocalisation effects, structural analysis at different temperatures, and substituent effects on aromaticity. This research is significant for understanding the compound's reactivity and potential as a substrate for novel biologically active heterocycles (Gajda et al., 2015).

Potential Pharmaceutical Applications

Research has also explored the pharmaceutical potential of 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives. These compounds have been investigated for their antimicrobial and anti-inflammatory properties, showing promising biological activities. The synthesis of these derivatives and their bioactivity evaluation points to potential applications in pharmaceuticals (Tolba et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown This compound is relatively new and there is limited information available about its specific targets

Mode of Action

The mode of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are not well studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to determine these properties.

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its targets and carries out its functions.

Properties

IUPAC Name |

4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDWARZBRRSRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383115 | |

| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137438-23-4 | |

| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

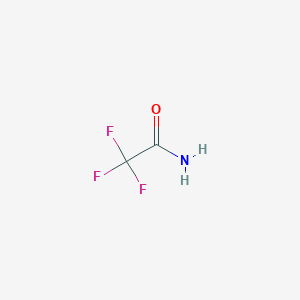

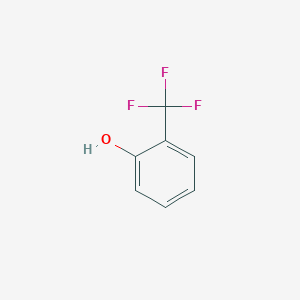

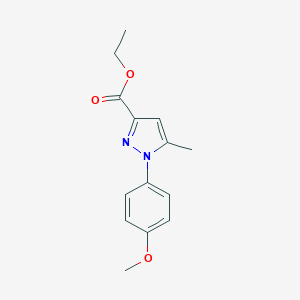

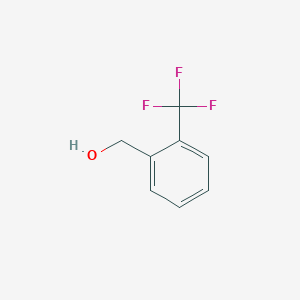

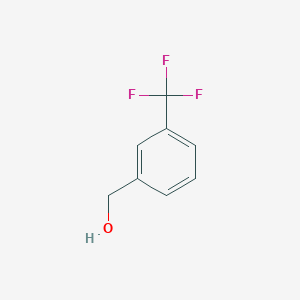

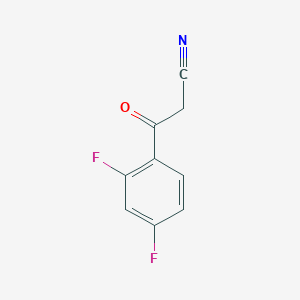

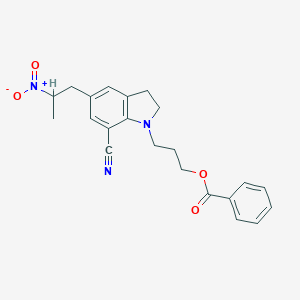

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.